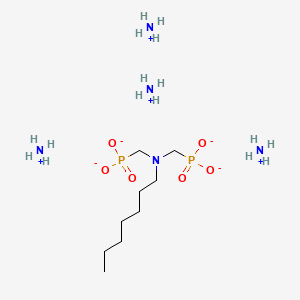

((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt is a chemical compound with the molecular formula C9H35N5O6P2. It is known for its unique structure, which includes a heptylimino group and bisphosphonic acid moieties. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of heptylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Reaction of Heptylamine with Formaldehyde: Heptylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate compound.

Addition of Phosphorous Acid: The intermediate compound is then reacted with phosphorous acid to form ((Heptylimino)bis(methylene))bisphosphonic acid.

Formation of Ammonium Salt: The final step involves the addition of ammonium hydroxide to convert the bisphosphonic acid into its ammonium salt form.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction may produce reduced phosphonic acid compounds.

Scientific Research Applications

((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.

Industry: It is used in the production of various industrial products, including detergents and water treatment chemicals.

Mechanism of Action

The mechanism of action of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets and pathways. The compound is known to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts and reducing bone resorption. This mechanism is similar to other bisphosphonates, which are used in the treatment of osteoporosis and other bone diseases.

Comparison with Similar Compounds

Similar Compounds

Alendronate: A bisphosphonate used to treat osteoporosis.

Ibandronate: Another bisphosphonate with similar applications.

Zoledronic Acid: A potent bisphosphonate used in various bone-related conditions.

Uniqueness

((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt is unique due to its specific structure, which includes a heptylimino group. This structural feature may contribute to its distinct chemical and biological properties, setting it apart from other bisphosphonates.

Biological Activity

((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt, is a compound of interest due to its potential biological activities, particularly in antimicrobial and immunomodulatory applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is a derivative of bisphosphonic acids, characterized by the presence of heptylimino groups which enhance its solubility and biological activity. The general formula can be represented as:

This structure allows for interactions with various biological membranes and cellular components.

The biological activity of ((Heptylimino)bis(methylene))bisphosphonic acid is largely attributed to its ability to disrupt cellular membranes and modulate immune responses. Key mechanisms include:

- Membrane Disruption : Similar to other quaternary ammonium compounds, the positively charged nitrogen in the compound interacts with negatively charged phospholipids in microbial membranes, leading to increased membrane permeability and cell lysis .

- Immunomodulation : The compound may enhance the activity of immune cells, such as Vγ2Vδ2 T cells, which are crucial in targeting tumor cells. Studies indicate that bisphosphonates can sensitize tumor cells for destruction by these immune cells .

Antimicrobial Activity

((Heptylimino)bis(methylene))bisphosphonic acid exhibits a broad spectrum of antimicrobial activity. It has been shown to be effective against:

- Bacteria : The compound demonstrates significant bactericidal effects against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent activity comparable to established biocides .

- Fungi : Preliminary studies suggest antifungal properties, although the mechanism may differ from that observed in bacterial interactions .

Table 1: Antimicrobial Efficacy

Case Studies

Several studies have documented the efficacy of ((Heptylimino)bis(methylene))bisphosphonic acid in clinical settings:

- Cancer Immunotherapy : In a study involving renal carcinoma cells (786–0), pretreatment with this compound significantly enhanced the lytic activity of Vγ2Vδ2 T cells, indicating its potential role as an adjuvant in cancer therapies .

- Infection Control : A clinical trial assessed the compound's effectiveness in preventing biofilm formation on medical devices. Results indicated a reduction in biofilm-associated infections when treated with the compound .

Safety and Toxicity

While the biological activity is promising, safety assessments are essential. Short-term toxicity studies on aquatic organisms have shown that while the compound exhibits biocidal properties, it also poses risks to non-target species . Thus, careful consideration of dosage and application methods is necessary.

Properties

CAS No. |

94113-33-4 |

|---|---|

Molecular Formula |

C9H35N5O6P2 |

Molecular Weight |

371.35 g/mol |

IUPAC Name |

tetraazanium;N,N-bis(phosphonatomethyl)heptan-1-amine |

InChI |

InChI=1S/C9H23NO6P2.4H3N/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);4*1H3 |

InChI Key |

NABPSOMSTWNYCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.